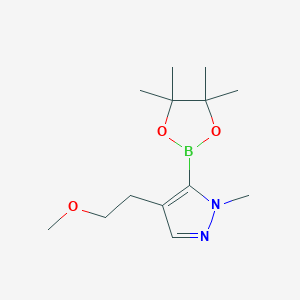
4-(Oxan-3-yl)benzoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-(Oxan-2-yl)benzoic acid involves several key steps. The first step is the protection of the carboxylic acid group, followed by the formation of the oxane ring, and finally the deprotection of the carboxylic acid group.Molecular Structure Analysis
The molecular structure of 4-(Oxan-3-yl)benzoic acid is characterized by a total of 30 bonds, including 16 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 ether (aliphatic) .Physical And Chemical Properties Analysis
4-(Oxan-3-yl)benzoic acid has a molecular weight of 206.24 g/mol. It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Photophysical Properties in Luminescent Lanthanide Complexes 4-Naphthalen-1-yl-benzoic acid derivatives, which are structurally similar to 4-(Oxan-3-yl)benzoic acid, have been investigated for their role in luminescent lanthanide complexes. These studies highlight the role of intramolecular charge transfer in enhancing the luminescence of lanthanide ions, suggesting potential applications in the development of advanced luminescent materials (Kim et al., 2006).
Development of Novel Fluorescence Probes Research has explored the use of benzoic acid derivatives in creating novel fluorescence probes for detecting reactive oxygen species (ROS) in biological and chemical applications. This includes the selective detection of highly reactive oxygen species, which has implications in understanding cellular mechanisms and oxidative stress (Setsukinai et al., 2003).
Synthesis of Hybrid Compounds Derivatives of benzoic acid have been utilized in synthesizing hybrid systems containing pharmacophoric fragments. This research has implications in medicinal chemistry and the development of new pharmaceutical compounds (Ivanova et al., 2019).
Photoluminescence and Luminescent Properties Studies on benzoic acid derivatives have explored their use in enhancing the photoluminescence of lanthanide complexes. This research is crucial for developing new materials with improved luminescent properties, which can be applied in lighting, display technologies, and bioimaging (Sivakumar et al., 2010).
Dye-Sensitized Solar Cells The conjugation of benzoic acid derivatives to electron donors and acceptors has been researched for its impact on energy levels and light-harvesting abilities in dye-sensitized solar cells. This research has potential applications in the development of more efficient solar energy technologies (Yang et al., 2016).
Stabilization of Molecular Structures Research into the substitution of benzoic acid derivatives has led to the stabilization of certain molecular structures, like hexagonal columnar mesophases. This has implications for the design and development of new materials with specific structural properties (Percec et al., 1995).
Anticancer Potential of Derivatives Some studies have focused on the synthesis and evaluation of benzoic acid derivatives as potential anti-cancer agents. This research is significant for the development of new therapeutic approaches in oncology (Soni et al., 2015).
Coordination Polymers for Photophysical Studies Derivatives of benzoic acid have been used in the synthesis of coordination polymers with lanthanide ions, aimed at studying their crystal structures and photophysical properties. This research aids in understanding the material properties that can be tuned for various applications (Song et al., 2009).
Environmental Trace Element Analysis Benzoic acid derivatives have been employed in methods for the trace determination of elements like iron in environmental samples. This has applications in environmental monitoring and pollution control (Borzoei et al., 2019).
Eigenschaften
IUPAC Name |
4-(oxan-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-12(14)10-5-3-9(4-6-10)11-2-1-7-15-8-11/h3-6,11H,1-2,7-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPYCJJRDTYMQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Oxan-3-yl)benzoic acid | |
CAS RN |
1443981-93-8 | |
| Record name | 4-(oxan-3-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-[1-(Oxan-4-yl)-1H-pyrazol-5-yl]piperidine](/img/structure/B1433074.png)
![1-[2-(2,4-Dimethylphenyl)sulfonylphenyl]piperazine](/img/structure/B1433075.png)




